molecular formula C26H21N3O2 B2488120 (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile CAS No. 956166-18-0

(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile

Cat. No. B2488120
CAS RN: 956166-18-0
M. Wt: 407.473
InChI Key: PTFLZUQWGHRCJH-QNGOZBTKSA-N
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Description

This compound belongs to a class of organic compounds known for their unique structural and electronic properties, which make them subjects of interest in various fields of chemistry and materials science. Its structure is characterized by a combination of aromatic rings, a pyrazole moiety, and nitrile functional groups, contributing to its distinct chemical behavior and potential applications in organic synthesis, material science, and possibly as intermediates in pharmaceutical development, though applications in drug development are not discussed here.

Synthesis Analysis

The synthesis of related compounds involves multistep organic reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of closely related E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile showcases the nuanced control over molecular structure through specific reaction conditions and catalysts, resulting in different crystal structures for each isomer (Shinkre et al., 2008).

Molecular Structure Analysis

Crystal structure analyses reveal detailed information about the geometric arrangement of atoms within the molecule. The study of similar compounds has provided insights into the zwitterionic nature of such molecules and their stability as E-isomers in solid states, as evidenced through experimental and theoretical methods including NMR, IR, UV/VIS spectroscopy, and DFT calculations (Jasiński et al., 2016).

Chemical Reactions and Properties

These compounds engage in various chemical reactions, reflecting their reactivity and interaction with different reagents. The presence of multiple functional groups allows for selective modifications, enabling the synthesis of a wide range of derivatives with diverse chemical properties.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure. The synthesis and characterization of isomers highlight how slight changes in molecular configuration can lead to significant differences in physical properties, including crystal packing and melting points.

Chemical Properties Analysis

The chemical behavior of these compounds is defined by their functional groups. The nitrile group, aromatic rings, and dimethoxyphenyl groups contribute to their reactivity towards nucleophilic and electrophilic agents, as well as their potential utility in complex chemical synthesis. Their electronic and charge-transport properties have been explored through quantum chemical methods, indicating their potential as materials for electronic applications (Irfan et al., 2015).

Scientific Research Applications

Electro-Optical and Charge-Transport Properties

  • The electro-optical and charge-transport properties of a similar compound, trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (DMNPN), were investigated using quantum chemical methods. This study revealed that DMNPN is an efficient hole-transport material, indicating its potential use in electronic devices (Irfan et al., 2015).

Synthesis and Characterization

  • Research focused on synthesizing and characterizing a series of compounds related to (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile. These studies involve detailed chemical tests and spectral characterizations, contributing to the broader understanding of similar compounds' structures and properties (Tayade & Waghmare, 2016).

Zwitterionic Nature and Reactivity

  • Another study investigated the zwitterionic nature and reactivity of a related compound, (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, using experimental and theoretical methods. Understanding the molecular structure and reactivity of such compounds can be crucial for designing new materials and pharmaceuticals (Jasiński et al., 2016).

Crystal Structures and π Interactions

  • Detailed structural analysis was conducted on derivatives of this compound, examining the importance of π interactions in these compounds. Such studies can have implications in the field of crystal engineering and material science (Gomes et al., 2020).

Biocatalysis and Enzymatic Studies

  • Research involving the biotransformation of related compounds by Pleurotus ostreatus (a fungus) explored the presence of enoate reductase activity. This kind of study is significant in biocatalysis and organic chemistry (Skrobiszewski et al., 2013).

properties

IUPAC Name

(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c1-30-24-14-13-20(16-25(24)31-2)26-22(15-21(17-27)19-9-5-3-6-10-19)18-29(28-26)23-11-7-4-8-12-23/h3-16,18H,1-2H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFLZUQWGHRCJH-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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